4-Amino-L-phenylalanine hydrate 4-Amino-L-phenylalanine hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14450815
InChI: InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2
SMILES:
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol

4-Amino-L-phenylalanine hydrate

CAS No.:

Cat. No.: VC14450815

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-L-phenylalanine hydrate -

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name 2-amino-3-(4-aminophenyl)propanoic acid;hydrate
Standard InChI InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2
Standard InChI Key LPKPWQCBWORKIP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)N.O

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an L-phenylalanine backbone modified by a fourth-position amino group (-NH₂) on the benzene ring and a water molecule integrated into its crystalline lattice. The molecular formula is C₉H₁₄N₂O₃, with a molar mass of 198.22 g/mol . The InChI key (LPKPWQCBWORKIP-QRPNPIFTSA-N) confirms its stereochemistry, ensuring compatibility with biological systems that recognize L-configured amino acids.

Table 1: Key Physicochemical Parameters

PropertyValueSource
CAS Number304671-92-9
Molecular FormulaC₉H₁₄N₂O₃
Molecular Weight198.22 g/mol
IUPAC Name(2S)-2-amino-3-(4-aminophenyl)propanoic acid hydrate
SolubilityWater-soluble
Purity (Commercial)95–98% (HPLC)

The hydrate structure stabilizes the compound via hydrogen bonding between water molecules and the amino/carboxyl groups, reducing hygroscopicity compared to anhydrous forms . This property is critical for handling and storage in laboratory settings.

Synthesis and Characterization

Production Methods

Industrial synthesis typically involves:

  • Amination of L-phenylalanine: Electrophilic aromatic substitution introduces the para-amino group using nitrating agents followed by reduction.

  • Hydration: Crystallization from aqueous solutions yields the hydrate form.

Purification via HPLC ensures >95% purity, as reflected in commercial product specifications .

Analytical Techniques

  • X-ray Diffraction (XRD): Resolves hydrate-specific crystal planes and water coordination.

  • Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and proton environments. The isomeric SMILES (C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O) aligns with ¹H/¹³C NMR spectra.

  • Thermogravimetric Analysis (TGA): Quantifies water content (∼8–10% by mass) and decomposition thresholds .

Biochemical and Pharmaceutical Applications

Peptide Engineering

The compound serves as a non-canonical amino acid in peptide synthesis, enabling:

  • Enhanced binding affinity: The para-amino group provides additional hydrogen-bonding sites for target interactions.

  • Fluorescent tagging: Aromatic systems facilitate conjugation with fluorophores for imaging studies.

Drug Development

Structural analogs of phenylalanine exhibit antimicrobial and anticancer activities. For example:

  • Antimicrobial peptides: Incorporating 4-amino-L-phenylalanine enhances membrane permeability in Gram-negative bacteria.

  • Kinase inhibitors: The aromatic amine may chelate metal ions in enzyme active sites, disrupting signaling pathways.

ApplicationMechanismStage of Research
Antimicrobial agentsDisruption of bacterial membranesPreclinical
Neurotransmitter analogsModulation of dopamine/serotonin receptorsTheoretical
Cancer therapeuticsInhibition of tyrosine kinasesEarly-stage R&D

Recent Advances and Future Directions

Polymorphism Studies

Investigations into L-phenylalanine’s solid-state behavior reveal that hydration/dehydration cycles induce reversible phase changes . Applied to 4-amino-L-phenylalanine hydrate, such studies could optimize formulation stability for drug delivery systems.

Computational Modeling

Metadynamics simulations predict that the hydrate’s water network stabilizes specific side-chain conformations, influencing receptor binding . Validating these models experimentally could accelerate rational drug design.

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